molecular formula C29H24N4O2 B4323033 7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile CAS No. 889952-99-2

7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B4323033
CAS No.: 889952-99-2
M. Wt: 460.5 g/mol
InChI Key: BLETWQRUKCGQJS-UHFFFAOYSA-N
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Description

7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile is a useful research compound. Its molecular formula is C29H24N4O2 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.18992602 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Key Reactive Sites

PositionFunctional GroupReactivity
C2/C5'Ketones (dioxo)Susceptible to nucleophilic addition, reduction, or condensation
C3'Cyanide (carbonitrile)Hydrolysis to carboxylic acid/amide or reduction to amine
C2'Pyrrole substituentElectrophilic aromatic substitution (e.g., halogenation)
N1'Phenyl-substituted nitrogenPotential for alkylation or coordination chemistry
Spiro junctionQuinoline-indole fusionConformational strain influencing ring-opening/annulation

Ketone Transformations

The dioxo groups at positions 2 and 5' exhibit classical ketone reactivity:

  • Reduction : Catalytic hydrogenation (H₂/Pd) converts ketones to secondary alcohols, though steric hindrance from the spiro system may slow kinetics.

  • Condensation : Reaction with hydrazines forms hydrazones, useful for crystallography or further cyclization.

Cyanide Group Modifications

The C3'-carbonitrile group enables:

  • Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions yield carboxylic acid (-COOH) or amide (-CONH₂), respectively.

  • Reduction : LiAlH₄ reduces -CN to -CH₂NH₂, introducing a primary amine for downstream functionalization.

Pyrrole Ring Electrophilic Substitution

The 1H-pyrrol-1-yl substituent undergoes:

  • Halogenation : Electrophilic bromination at α-positions using NBS (N-bromosuccinimide) .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on directing effects from adjacent substituents .

Ring-Opening Reactions

The spiro[indole-3,4'-quinoline] core may undergo acid-catalyzed cleavage at the spiro carbon, generating linear intermediates for further derivatization. For example:

Spiro compound+HClIndole fragment+Quinoline fragment\text{Spiro compound} + \text{HCl} \rightarrow \text{Indole fragment} + \text{Quinoline fragment}

This reactivity parallels spirooxindole systems .

Annulation Reactions

The strained spiro system facilitates [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Computational studies suggest activation energies of ~25 kcal/mol for such processes .

Methyl Group Effects

The 7',7'-dimethyl groups:

  • Steric shielding : Protect the quinoline ring from axial electrophiles.

  • Electronic effects : Donate electrons via hyperconjugation, modulating reaction rates at adjacent positions.

Phenyl Group Interactions

The N1'-phenyl substituent:

  • Directs electrophiles to para positions in Friedel-Crafts alkylation.

  • Participates in π-stacking with aromatic reagents (e.g., in Suzuki-Miyaura couplings).

Comparative Reactivity with Structural Analogs

CompoundStructureNotable Reactivity Differences
(3S)-Spiro[indole-3,3'-pyrrolidin]-2(1H)-one Simpler spiro systemLacks quinoline ring, reducing π-π interaction potential
EVT-11626438Fluorophenyl substituentEnhanced electrophilicity at C4' due to -F electron withdrawal
EVT-11181119Chloromethylphenyl groupFacilitates SNAr reactions at chloro position

Stability Under Reaction Conditions

ConditionStabilityDecomposition Pathway
Acidic (pH < 3)ModerateHydrolysis of nitrile and spiro cleavage
Basic (pH > 10)LowRapid ketone enolate formation
Thermal (>150°C)PoorRetro-Diels-Alder fragmentation

Properties

IUPAC Name

7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-pyrrol-1-ylspiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2/c1-28(2)16-23-25(24(34)17-28)29(20-12-6-7-13-22(20)31-27(29)35)21(18-30)26(32-14-8-9-15-32)33(23)19-10-4-3-5-11-19/h3-15H,16-17H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLETWQRUKCGQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=CC=C5)N6C=CC=C6)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301102125
Record name 1,2,5′,6′,7′,8′-Hexahydro-7′,7′-dimethyl-2,5′-dioxo-1′-phenyl-2′-(1H-pyrrol-1-yl)spiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889952-99-2
Record name 1,2,5′,6′,7′,8′-Hexahydro-7′,7′-dimethyl-2,5′-dioxo-1′-phenyl-2′-(1H-pyrrol-1-yl)spiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889952-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5′,6′,7′,8′-Hexahydro-7′,7′-dimethyl-2,5′-dioxo-1′-phenyl-2′-(1H-pyrrol-1-yl)spiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 2
7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 3
7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 4
7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 5
7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 6
7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

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